Cas no 1404-62-2 (6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-)
![6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)- structure](https://de.kuujia.com/scimg/cas/1404-62-2x500.png)
1404-62-2 structure
Produktname:6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-
6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-
- 6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-dec...
- 6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5
- simplexin
- (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-2-nonyl-10a-(prop-1-en-2-yl)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-
- 6H-2,8b-Epoxyoxireno(6,7)azuleno(5,4-e)-1,3-benzodioxol-6-one, 3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-, (2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-
- BRN 1673551
- CCRIS 707
- Pimelea factor P1
- (2S,3AR,3BS,3CS,4AR,5S,5AS,8AR,8BR,9R,10AR)-5,5A-DIHYDROXY-4A-(HYDROXYMETHYL)-7,9-DIMETHYL-2-NONYL-10A-(PROP-1-EN-2-YL)-3A,3B,3C,4A,5,5A,8A,9,10,10A-DECAHYDRO-6H-2,8B-EPOXYOXIRENO(6,7)AZULENO(5,4-E)(1,3)BENZODIOXOL-6-ONE
- CHEMBL444290
- Daphnopsis factor R3
- (1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
- Wikstrotoxin D
- Q27272908
- J37.161K
- UNII-9QZ71FI0LO
- 1404-62-2
- (1R,2R,6S,7S,8R,10S,11S,12R,14S,16R,18R)-6,7-DIHYDROXY-8-(HYDROXYMETHYL)-16-ISOPROPENYL-4,18-DIMETHYL-14-NONYL-9,13,15,19-TETRAOXAHEXACYCLO(12.4.1.01,11.0(SUP 2,6).0(SUP 8,10).0(SUP 12,16))NONADEC-3-EN-5-ONE
- CHEBI:70548
- 9QZ71FI0LO
- 5,5a-Dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-2-nonyl-10a-(prop-1-en-2-yl)-3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-2H,6H-2,8b-epoxyoxireno[6,7]azuleno[5,4-e][1,3]benzodioxol-6-one
- C09185
- (1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-Dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-nonyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one
- DTXSID90930781
- Q27104990
- dihydroxy-(hydroxymethyl)-isopropenyl-dimethyl-nonyl-[?]one
-
- Inchi: InChI=1S/C30H44O8/c1-6-7-8-9-10-11-12-13-28-36-23-21-24-27(16-31,35-24)25(33)29(34)20(14-18(4)22(29)32)30(21,38-28)19(5)15-26(23,37-28)17(2)3/h14,19-21,23-25,31,33-34H,2,6-13,15-16H2,1,3-5H3/t19-,20-,21-,23-,24+,25-,26-,27+,28-,29-,30+/m1/s1
- InChI-Schlüssel: JAQJQYMDHBSCKO-JDVVNZBPSA-N
- Lächelt: CCCCCCCCC[C@]12O[C@@]3(C(=C)C)C[C@@H](C)[C@@]4([C@@H]5C=C(C(=O)[C@@]5(O)[C@H](O)[C@@]5(CO)O[C@H]5[C@H]4[C@H]3O1)C)O2
Berechnete Eigenschaften
- Genaue Masse: 532.304
- Monoisotopenmasse: 532.304
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 38
- Anzahl drehbarer Bindungen: 10
- Komplexität: 1060
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 11
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topologische Polaroberfläche: 118Ų
Experimentelle Eigenschaften
- Dichte: 1.28
- Siedepunkt: 665.8°Cat760mmHg
- Flammpunkt: 212.8°C
- Brechungsindex: 1.59
6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)- Verwandte Literatur
-
Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Jiaqin Yang,Lifang Jiao,Taihong Wang,Jiabiao Lian,Xiaochuan Duan,Wenjun Zheng Dalton Trans., 2011,40, 10100-10108
Verwandte Kategorien
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Rhamnofolane und Daphnane-Diterpene
- Lösungsmittel und organische Chemikalien Organische Verbindungen Lipide und lipidähnliche Moleküle Prenol-Lipide Diterpene Rhamnofolane und Daphnane-Diterpene
1404-62-2 (6H-2,8b-Epoxyoxireno[6,7]azuleno[5,4-e]-1,3-benzodioxol-6-one,3a,3b,3c,4a,5,5a,8a,9,10,10a-decahydro-5,5a-dihydroxy-4a-(hydroxymethyl)-7,9-dimethyl-10a-(1-methylethenyl)-2-nonyl-,(2S,3aR,3bS,3cS,4aR,5S,5aS,8aR,8bR,9R,10aR)-) Verwandte Produkte
- 797769-58-5(4-({(4-fluorophenyl)methylamino}methyl)benzonitrile)
- 1005307-15-2(1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(4-methylbenzoyl)piperazine)
- 133381-81-4(4-(METHYLAMINO)-1-(3-PYRIDYL)-1-PENTANONE, DIHYDROCHLORIDE)
- 94715-57-8(3,4,6-tri-o-acetyl-2-azido-2-deoxy-1-o-(2,2,2-trichloroethanimido Yl)-β-d-glucopyranose)
- 87625-92-1(Methyl 2-Methyl-6-(3-nitrophenyl)-4-oxo-2-cyclohexene-1-carboxylate)
- 2034318-18-6(Ethanone, 2-ethoxy-1-[3-[(2-methyl-4-pyrimidinyl)oxy]-1-pyrrolidinyl]-)
- 2228552-39-2(1-(thiolan-2-yl)cyclobutane-1-carboxylic acid)
- 185839-47-8(2-(11-sulfanylundecyl)benzene-1,4-diol)
- 138742-25-3(3-5-({(tert-butoxy)carbonylamino}methyl)-1,2-oxazol-3-ylpropanoic acid)
- 1452482-60-8(Sodium ({4-2-(Aminocarbonothioyl)carbono-hydrazonoylphenyl}amino)methanesulfonate Hydrate)
Empfohlene Lieferanten
Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Wuhan brilliant Technology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Mitglied
CN Lieferant
Reagenz

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
